molecular formula C16H19NO5 B1506705 Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester CAS No. 477584-90-0

Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester

Cat. No.: B1506705
CAS No.: 477584-90-0
M. Wt: 305.32 g/mol
InChI Key: WSSDTJRIABIZQT-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of acetic acid featuring two critical structural motifs:

  • [[(Phenylmethoxy)carbonyl]amino] (Za group): A carbamate-protected amine group, where the phenylmethoxy (benzyloxy) moiety acts as a blocking group .

This structure suggests applications in medicinal chemistry, particularly as a peptide mimetic or protease inhibitor scaffold, given the carbamate’s role in protecting amines during synthesis .

Properties

IUPAC Name

methyl 2-(oxan-4-ylidene)-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-20-15(18)14(13-7-9-21-10-8-13)17-16(19)22-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSDTJRIABIZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCOCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718798
Record name Methyl {[(benzyloxy)carbonyl]amino}(oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477584-90-0
Record name Methyl {[(benzyloxy)carbonyl]amino}(oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbonylation-Based Synthesis

One of the foundational approaches to preparing such ester derivatives involves palladium-catalyzed carbonylation reactions using CO equivalents. For example:

  • Use of 2,4,6-Trichlorophenyl Formate : This reagent acts as a stable CO equivalent, decomposing under mild conditions to release CO in situ. The CO then participates in palladium-catalyzed carbonylation of aryl or alkenyl halides to form esters, which can be further transformed into complex carboxylic acid derivatives by reaction with nucleophiles. The process is scalable and maintains high yields even at gram scale.

  • N-Formylsaccharin as CO Equivalent : This alternative reagent allows reductive carbonylation of aryl bromides catalyzed by palladium acetate with hydrosilanes (e.g., triethylsilane) as nucleophiles. This method avoids complications from nucleophilic by-products and enables direct use of hydrosilanes, improving reaction efficiency and selectivity.

These carbonylation methods are adaptable for introducing the acetic acid moiety and ester functionalities in the target molecule, particularly when combined with protected amino groups and tetrahydropyran rings.

Peptidomimetic Coupling Strategies

Given the compound’s structure, which resembles peptidomimetic frameworks, preparation often involves coupling amino acid derivatives or peptide fragments with modifications such as ester-to-ketone or amide-to-alcohol replacements for enhanced biological activity:

  • Organozinc Monomer Coupling : Organozinc reagents derived from amino acid halides can be coupled with acid chlorides to form ketones replacing ester or amide bonds. This method is useful for generating cyclic peptidomimetics with modified backbone linkages.

  • Iodo-Derivatized Amino Acid Conversion : Iodo-derivatized amino acids can be converted into organozinc reagents via zinc-copper addition, which then couple with acid chlorides in the presence of palladium catalysts to form ketone-containing peptidomimetics.

  • Macrocyclization via Head-to-Tail Cyclization : Trimers or trimer-spacer conjugates can be cyclized to form macrocyclic compounds, with subsequent functional group manipulations (e.g., deprotection, conversion to acid chlorides or iodides) enabling further coupling steps to build complex structures like the target ester.

These methods provide control over stereochemistry and functional group placement, essential for the preparation of complex esters such as acetic acid, [(phenylmethoxy)carbonyl]amino-, methyl ester.

Protection and Deprotection Techniques

  • Phenylmethoxycarbonyl (Cbz) Protection : The amino group is commonly protected with a phenylmethoxycarbonyl group to prevent unwanted side reactions during coupling and carbonylation steps. This protecting group is stable under many reaction conditions and can be removed selectively later in the synthesis.

  • Tetrahydropyran Ring Stability : The tetrahydro-4H-pyran moiety is typically introduced or preserved under mild conditions to maintain ring integrity. The ylidene (double bond) functionality adjacent to the tetrahydropyran ring requires careful control of reaction conditions to avoid ring opening or isomerization.

Methyl Ester Formation

The methyl ester functionality is generally introduced by esterification of the corresponding carboxylic acid derivative:

  • Direct Esterification : Carboxylic acids can be esterified with methanol under acidic catalysis to yield methyl esters.

  • Transesterification or Carbonylation Routes : In carbonylation-based syntheses, methyl esters can be formed directly by using methanol as the nucleophile in palladium-catalyzed carbonylation reactions.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Reference
1 Carbonylation Pd(OAc)2 catalyst, 2,4,6-trichlorophenyl formate or N-formylsaccharin, trialkylamine, methanol Formation of ester intermediate via CO insertion
2 Protection Phenylmethoxycarbonyl chloride (Cbz-Cl), base Protection of amino group
3 Organozinc coupling Organozinc reagent from iodo-amino acid, acid chloride, Pd catalyst Formation of ketone or ester linkages in peptidomimetics
4 Macrocyclization Head-to-tail cyclization of peptide fragments Formation of cyclic structure
5 Esterification/Transesterification Methanol, acid catalyst or carbonylation conditions Formation of methyl ester group
6 Deprotection Hydrogenolysis or mild acidic/basic conditions Removal of Cbz protecting group

Research Findings and Practical Considerations

  • The use of stable CO equivalents like 2,4,6-trichlorophenyl formate and N-formylsaccharin improves safety and handling compared to gaseous CO, facilitating scalable synthesis with high yields and selectivity.

  • Organozinc reagents provide versatile coupling partners for modifying peptide backbones, allowing the introduction of ketone or alcohol functionalities that can enhance biological activity and binding affinity.

  • Protection strategies using phenylmethoxycarbonyl groups are critical for maintaining amino group integrity during multi-step syntheses, enabling selective transformations without side reactions.

  • The tetrahydro-4H-pyran ring and its ylidene functionality require controlled reaction environments to prevent degradation or isomerization, often necessitating mild temperatures and inert atmospheres.

This comprehensive overview synthesizes preparation methods from advanced synthetic organic chemistry and peptidomimetic research, providing a professional and authoritative guide to the preparation of acetic acid, [(phenylmethoxy)carbonyl]amino-, methyl ester.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to yield more complex derivatives, depending on the substituents on the acetic acid and tetrahydro-4H-pyran rings.

  • Reduction: : Reductive processes can break down certain linkages within the compound, leading to simpler products.

  • Substitution: : Nucleophilic substitution reactions are common, especially involving the ester or amide groups, resulting in varied derivatives.

Common Reagents and Conditions: : Oxidizing agents such as potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles including sodium hydroxide, are often used.

Major Products: : Depending on the reaction, products can range from simple alcohols and acids to more complex esters and amides.

Scientific Research Applications

Chemical Properties and Structure

This compound can be characterized by its unique structure, which includes a tetrahydro-pyran ring and a phenylmethoxycarbonyl group. These structural features contribute to its reactivity and interaction with biological systems. The molecular formula is C18H19NO5C_{18}H_{19}NO_5, and its CAS number is 894790-19-3 .

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals. Research indicates that derivatives of acetic acid can exhibit anti-inflammatory and analgesic properties, which can be leveraged in therapeutic formulations.

Case Study:
A study involving similar acetic acid derivatives highlighted their effectiveness as anti-cancer agents. The incorporation of the tetrahydro-pyran moiety enhanced bioavailability and selectivity towards tumor cells .

Organic Synthesis

Acetic acid derivatives are widely used as intermediates in organic synthesis. The methyl ester form allows for easier manipulation during chemical reactions, facilitating the formation of more complex molecules.

Synthetic Pathways:
The methyl ester of this compound can serve as a building block in the synthesis of peptides and other biologically active compounds. Its reactivity can be exploited in coupling reactions or as a precursor to more complex acyclic structures .

Material Science

In material science, compounds like this acetic acid derivative are investigated for their potential use in developing new materials with specific properties such as enhanced thermal stability or improved mechanical strength.

Example Application:
Research has shown that incorporating acetic acid derivatives into polymer matrices can improve the material's overall performance, making them suitable for applications in coatings and composites .

Mechanism of Action

The compound exerts its effects through interactions with biological molecules, typically involving the formation or cleavage of covalent bonds. Its tetrahydro-4H-pyran group can mimic certain biological structures, allowing it to engage in specific interactions with enzymes or receptors. Pathways involving hydrolysis or transesterification are particularly relevant.

Comparison with Similar Compounds

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride

  • Structure: Contains a tetrahydro-2H-pyran ring (fully saturated) and a free amino group instead of the Za-protected amine .
  • The hydrochloride salt enhances water solubility compared to the neutral methyl ester form of the target compound.
Property Target Compound Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl
Amine Protection Za (carbamate-protected) Free amine (unprotected)
Solubility Low (ester, neutral) High (hydrochloride salt)
Molecular Weight ~337.35 g/mol (estimated) 223.69 g/mol

Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate

  • Structure: Shares a pyran ring and ester group but incorporates cyano and aryl ether substituents .
  • Key Differences: The pyran ring is fully aromatic (4H-pyran vs. tetrahydro-4H-pyran-4-ylidene), altering electronic properties. The presence of a cyano group enhances electrophilicity, making this compound more reactive in nucleophilic additions.
Property Target Compound Ethyl 6-amino-5-cyano...phenyl ester
Pyran Ring Partially saturated (tetrahydro) Aromatic (4H-pyran)
Functional Groups Za-protected amine, ester Cyano, aryl ether, ester
Bioactivity Potential protease inhibition Insulin sensitivity enhancement

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

  • Structure: Contains a tetrahydrochromene (benzopyran) core with a dichlorophenyl substituent and free amino group .
  • Key Differences: The benzopyran system increases aromaticity and planarity, favoring π-π stacking interactions. The free amino group and dichlorophenyl moiety enhance binding to hydrophobic enzyme pockets.
Property Target Compound Ethyl 2-amino-4-(2,4-dichlorophenyl)...ester
Core Structure Tetrahydro-4H-pyran-4-ylidene Tetrahydrochromene (fused benzene-pyran)
Substituents Za group 2,4-Dichlorophenyl, free amine
Molecular Weight ~337.35 g/mol 382.24 g/mol

Pharmacological and Industrial Relevance

  • Target Compound: Potential use in drug discovery for its balanced lipophilicity (ester) and hydrogen-bonding capacity (pyran oxygen, carbamate) .
  • Comparators: Ethyl 2-amino-4-(2,4-dichlorophenyl)...ester: Demonstrates activity in kinase inhibition due to its chlorophenyl group . Ethyl 6-amino-5-cyano...phenyl ester: Explored for diabetes treatment via insulin sensitization .

Biological Activity

Acetic acid derivatives, particularly those containing the tetrahydro-pyran scaffold, have garnered attention for their diverse biological activities. This article focuses on the compound Acetic acid, [(phenylmethoxy)carbonyl]amino(tetrahydro-4H-pyran-4-ylidene)-, methyl ester , exploring its synthesis, biological activities, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step organic reaction process. The key steps include:

  • Formation of the Tetrahydro-Pyran Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Carbamoylation : The introduction of the [(phenylmethoxy)carbonyl]amino group is performed using appropriate coupling reagents.
  • Esterification : The final step involves esterification with acetic acid to yield the methyl ester form.

Biological Activity

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. Key findings regarding its biological activities include:

Antibacterial Activity

Recent studies have shown that derivatives of tetrahydro-pyran compounds exhibit significant antibacterial properties. For instance:

  • Compounds similar to the target compound demonstrated efficacy against Gram-positive bacteria, with some exhibiting lower IC50 values than traditional antibiotics like ampicillin .
  • A study highlighted that specific derivatives inhibited bacterial growth effectively, showcasing their potential as antibacterial agents.

Antitumoral Activity

The compound has also been evaluated for its antitumoral properties:

  • In vitro studies indicated that certain derivatives could inhibit the proliferation of HCT-116 colorectal cancer cells. The most promising candidates showed IC50 values as low as 75 µM .
  • Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cyclin-dependent kinase 2 (CDK2) activity .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound:

  • The DPPH radical scavenging assay revealed that certain derivatives possess strong antioxidant capabilities, comparable to established antioxidants such as butylated hydroxytoluene (BHT) .
  • The reducing power and scavenging activities were quantitatively assessed, indicating that these compounds can effectively mitigate oxidative stress.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of acetic acid derivatives:

  • Antibacterial Study : A derivative was tested against multiple bacterial strains, showing effectiveness against all tested Gram-positive isolates except Bacillus cereus .
  • Antitumoral Mechanism : Research on HCT-116 cells revealed that the compound's antiproliferative effects are mediated through CDK2 inhibition and subsequent apoptosis induction .
  • Antioxidant Efficacy : The antioxidant potential was measured using various assays, confirming that certain derivatives exhibit high scavenging activity against free radicals, with implications for therapeutic use in oxidative stress-related conditions .

Data Tables

Biological Activity IC50 Value (µM) Reference
Antibacterial (Gram+)< 100
Antitumoral (HCT-116)75.1 - 85.88
DPPH Scavenging0.1941 - 0.329

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

Answer:
The synthesis typically involves a multi-step approach:

  • Key steps :
    • Cyclization : Use acetonitrile as a solvent with acetyl chloride to form the tetrahydro-4H-pyran-4-ylidene moiety under mild conditions .
    • Protection : Introduce the (phenylmethoxy)carbonyl (Fmoc-like) group via carbamate formation, employing reagents like phenylmethoxy carbonyl chloride.
    • Esterification : Methyl esterification using methanol under acidic catalysis.
  • Purity monitoring :
    • TLC : Track reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7) .
    • HPLC : Post-synthesis purity assessment with Chromolith® columns (C18, 100 mm × 4.6 mm) and UV detection at 254 nm .
  • Workup : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography .

Basic: How should researchers characterize the molecular structure and confirm regiochemistry?

Answer:

  • 1H/13C NMR :
    • Tetrahydro-4H-pyran-4-ylidene : Look for deshielded protons at δ 4.2–4.5 ppm (C-H adjacent to the carbonyl) and quaternary carbon signals at ~160 ppm .
    • Methyl ester : Singlet at δ 3.6–3.8 ppm (COOCH₃) .
  • FTIR : Confirm ester carbonyl (C=O) at 1720–1740 cm⁻¹ and carbamate (N-C=O) at 1680–1700 cm⁻¹ .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns of the tetrahydro-4H-pyran ring .

Advanced: What strategies address stereochemical instability in the tetrahydro-4H-pyran-4-ylidene moiety?

Answer:

  • Challenge : The ylidene group may exhibit racemization under acidic/basic conditions.
  • Mitigation :
    • pH control : Maintain neutral conditions (pH 6–7) during synthesis to prevent ring-opening .
    • Low-temperature crystallization : Use hexane/ethyl acetate at 4°C to isolate enantiomerically pure fractions .
    • Chiral HPLC : Employ a Chiralpak® IA column (250 mm × 4.6 mm) with isocratic elution (n-hexane:IPA 85:15) to resolve enantiomers .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Answer:

  • Scenario : Discrepancies in NMR chemical shifts or IR stretching frequencies.
  • Methodology :
    • Solvent effects : Re-run NMR in DMSO-d6 vs. CDCl₃; hydrogen bonding in DMSO may deshield protons .
    • DFT calculations : Optimize geometry using B3LYP/6-31G(d) and simulate spectra (e.g., Gaussian 16) to compare with experimental data .
    • X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures (e.g., synchrotron radiation at 100 K) .

Application: What is the role of the (phenylmethoxy)carbonyl group in peptide-like derivatization?

Answer:

  • Function : Acts as a protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., 20% piperidine in DMF) .
  • Mechanistic studies :
    • Stability tests : Monitor degradation kinetics in buffer solutions (pH 2–10) via UV-Vis at 280 nm .
    • Coupling efficiency : Use MALDI-TOF to assess conjugation yields with model peptides (e.g., Gly-Ala-Lys) .

Stability: How does the tetrahydro-4H-pyran-4-ylidene group influence reactivity under varying conditions?

Answer:

  • Thermal stability : TGA shows decomposition onset at 180–200°C (N₂ atmosphere, 10°C/min) .
  • Hydrolytic sensitivity :
    • Acidic conditions (pH < 3) : Rapid ring-opening to form tetrahydropyran-4-carboxylic acid derivatives .
    • Basic conditions (pH > 9) : Ester hydrolysis dominates, yielding the free carboxylic acid .
  • Storage recommendations : Store at –20°C under argon to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester

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